molecular formula C17H12N4 B14342179 1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl- CAS No. 100078-98-6

1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl-

Cat. No.: B14342179
CAS No.: 100078-98-6
M. Wt: 272.30 g/mol
InChI Key: NODJRTZLUSRLKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazolopyridazine ring . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with the addition of catalysts like sodium acetate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridazine oxides, while reduction can produce triazolopyridazine hydrides .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl- stands out due to its specific substitution pattern and the resulting biological activities. Its diphenyl groups contribute to its unique interactions with molecular targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

100078-98-6

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

3,7-diphenyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H12N4/c1-3-7-13(8-4-1)15-11-16-19-20-17(21(16)18-12-15)14-9-5-2-6-10-14/h1-12H

InChI Key

NODJRTZLUSRLKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NN=C(N3N=C2)C4=CC=CC=C4

Origin of Product

United States

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